![molecular formula C20H21N3O3S2 B12150552 N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12150552.png)
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula: C23H27N3O3S2
- Molecular Weight: 457.60878 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dimethoxyphenyl group is known to enhance lipophilicity and may influence receptor binding affinity. The thieno[2,3-d]pyrimidine moiety contributes to its potential as an inhibitor of specific enzymes and receptors involved in cellular signaling pathways.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The antioxidant activity is often assessed using various in vitro methods, such as the DPPH radical scavenging assay. For instance, studies have shown that related thiazolidine derivatives possess notable antioxidant capabilities .
Anti-inflammatory Effects
Compounds derived from benzothieno-pyrimidine structures have been reported to exhibit anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and modulate pathways such as NF-kB and MAPK signaling .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It is hypothesized that it could induce apoptosis in cancer cells through the activation of caspase pathways or by inhibiting cell proliferation through cell cycle arrest mechanisms .
Case Studies
Scientific Research Applications
Enzyme Inhibition
The compound may function as an enzyme inhibitor. For example, related compounds have been studied for their inhibitory effects on enzymes like α-glucosidase and acetylcholinesterase . These enzymes are critical in managing conditions such as Type 2 diabetes and Alzheimer's disease. The potential for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide to act similarly warrants detailed exploration.
Anti-inflammatory Effects
Preliminary in silico studies indicate that related compounds may serve as inhibitors for 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests that N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide could be evaluated for anti-inflammatory applications.
Case Study 1: Anticancer Activity
A study focusing on the synthesis of sulfonamide derivatives reported promising anticancer activity against various cancer cell lines. The mechanism involved the disruption of cellular signaling pathways leading to apoptosis . This indicates a potential pathway for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide to be developed as an anticancer agent.
Case Study 2: Enzyme Inhibition
In another investigation into sulfonamide derivatives designed as enzyme inhibitors for α-glucosidase and acetylcholinesterase, compounds were synthesized and screened for their inhibitory activities. Results indicated significant inhibition rates that could translate into therapeutic benefits for diabetes and neurodegenerative diseases . This suggests that similar evaluations could be beneficial for N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide.
Properties
Molecular Formula |
C20H21N3O3S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-14-8-7-12(9-15(14)26-2)23-17(24)10-27-19-18-13-5-3-4-6-16(13)28-20(18)22-11-21-19/h7-9,11H,3-6,10H2,1-2H3,(H,23,24) |
InChI Key |
QFKAXAMCLGPXMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=C2C4=C(S3)CCCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.